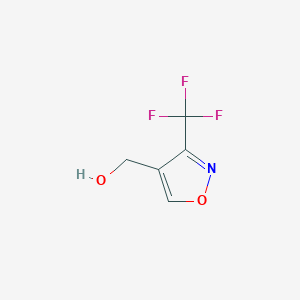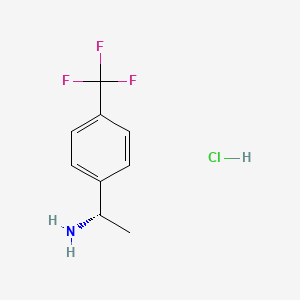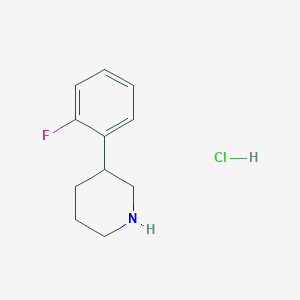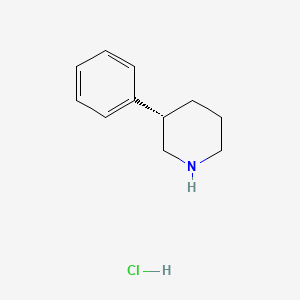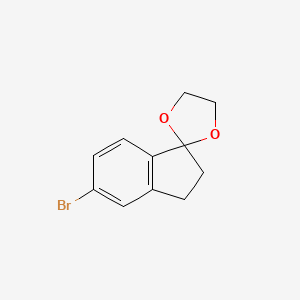
5-ブロモ-1,1-(エチレンジオキソ)-インダン
概要
説明
5-Bromo-1,1-(ethylenedioxo)-indane is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1,1-(ethylenedioxo)-indane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,1-(ethylenedioxo)-indane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
誘導体の合成
化合物“5-ブロモ-1,1-(エチレンジオキソ)-インダン”は、5'-ブロモ-1,1''-ビス(2-クロロベンジル)-[3,3':3',3''-テルインドリン]-2'-オンなどの誘導体の合成に使用されます . この合成には、インドールのN-ベンジル化と求電子付加が含まれます .
α-グルコシダーゼ阻害剤の開発
化合物の誘導体であるイサチンのC5位にブロモ基が存在することは、α-グルコシダーゼの阻害活性に不可欠であることが報告されています . これは、α-グルコシダーゼ阻害剤の開発のための潜在的なリード化合物となります .
抗癌スクリーニング研究
化合物“5-ブロモ-インダン-1-オン1,2-エタンジオールケタール”は、新しいシリーズのチアゾールおよびフォルマザン誘導体の合成に関連付けられており、それらは抗結腸癌および胃癌の有効性と毒性について試験されています .
分子ドッキング研究
“5-ブロモ-インダン-1-オン1,2-エタンジオールケタール”の強力な誘導体は、分子ドッキング研究において、2つの試験されたタンパク質(胃癌および結腸癌)の活性部位に強い適合性を示しました .
薬物動態研究
“5-ブロモ-インダン-1-オン1,2-エタンジオールケタール”の新規誘導体のファーマコフォアおよびADME研究によると、ほとんどの誘導体が有望な生物活性を示し、キナーゼ阻害剤、プロテアーゼ、および酵素阻害剤に対する薬物様性質を示唆しています .
複素環の合成
生化学分析
Biochemical Properties
5-Bromo-1,1-(ethylenedioxo)-indane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 5-Bromo-1,1-(ethylenedioxo)-indane to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 5-Bromo-1,1-(ethylenedioxo)-indane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5-Bromo-1,1-(ethylenedioxo)-indane has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 5-Bromo-1,1-(ethylenedioxo)-indane exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, 5-Bromo-1,1-(ethylenedioxo)-indane can influence gene expression by interacting with transcription factors, thereby altering the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1,1-(ethylenedioxo)-indane change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-1,1-(ethylenedioxo)-indane remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of 5-Bromo-1,1-(ethylenedioxo)-indane vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biochemical and physiological changes. For instance, high doses of 5-Bromo-1,1-(ethylenedioxo)-indane have been associated with toxic effects, such as liver damage and oxidative stress . It is essential to determine the optimal dosage to achieve the desired effects without causing adverse reactions.
Metabolic Pathways
5-Bromo-1,1-(ethylenedioxo)-indane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidation of 5-Bromo-1,1-(ethylenedioxo)-indane, leading to the formation of metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-Bromo-1,1-(ethylenedioxo)-indane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
5-Bromo-1,1-(ethylenedioxo)-indane exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
特性
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTGQIOPLISLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669790 | |
| Record name | 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760995-51-5 | |
| Record name | 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
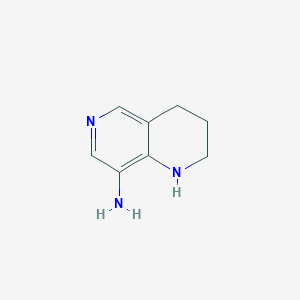
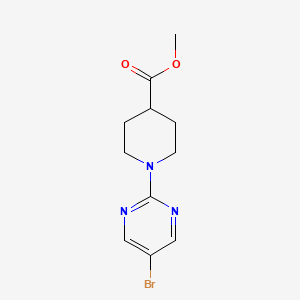
![[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate](/img/structure/B1451458.png)
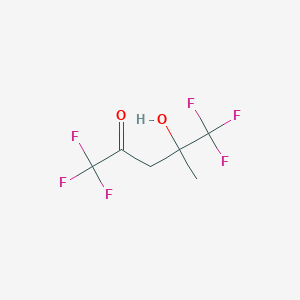
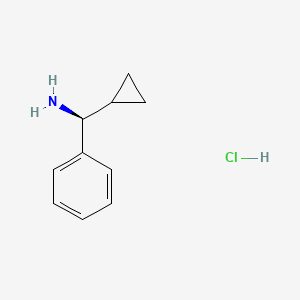

![3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]](/img/structure/B1451465.png)


